2,3,3,3-Tetrafluoropropionitrile is a fluorinated organic compound with the molecular formula C3HF4N. It is characterized by a colorless and odorless appearance. The compound features a nitrile functional group (-C≡N) attached to a tetrafluoropropyl moiety, which contributes to its unique chemical properties. Due to the presence of four fluorine atoms, it exhibits high stability and reactivity, making it an interesting subject for both industrial and research applications .
Due to its unique chemical structure, TFPN possesses properties that make it a potential candidate for a specialized solvent. Research [] suggests TFPN may be useful in dissolving certain polymers and other fluorinated materials that are typically difficult to dissolve in common solvents. This could be valuable in various scientific fields, such as materials science and polymer chemistry.
The presence of fluorine atoms throughout its structure grants TFPN interesting properties. Scientific studies [] have explored the possibility of using TFPN as a precursor for the synthesis of novel fluorinated materials. These materials could have potential applications in areas like pharmaceuticals, refrigerants, and lubricants due to the unique properties imparted by fluorine atoms.
The synthesis of 2,3,3,3-Tetrafluoropropionitrile typically involves several methods:
The uniqueness of 2,3,3,3-Tetrafluoropropionitrile lies in its combination of the propionitrile group and the tetrafluoropropyl moiety. This combination imparts high stability and reactivity that are not present in other similar compounds. Its applications across high-energy density batteries and electrocatalytic systems further highlight its significance within the field of fluorinated organic compounds .
Industrial production of 2,3,3,3-tetrafluoropropionitrile relies primarily on large-scale fluorination processes that ensure consistent quality and economical viability . The most prevalent industrial approach involves the fluorination of 2,3,3-trifluoro-2-propenenitrile using elemental fluorine under controlled conditions, achieving yields typically ranging from 70-85% at temperatures between 400-600°C . This method has gained widespread adoption due to its scalability and ability to produce commercial-grade material with purities exceeding 93% by gas chromatography analysis [2].
The Kolbe electrolysis method represents another significant industrial route, utilizing 2,2,3,3-tetrafluoropropionic acid as the starting material [3]. This electrochemical process operates at relatively mild temperatures of 2-41°C, with current densities maintained between 13-14 volts [3]. Industrial implementations of this method have demonstrated conversion rates of 87.5% with product yields of 80% based on the initial tetrafluoropropionic acid charged [3]. The process benefits from the availability of tetrafluoropropionic acid, which can be synthesized from tetrafluoroethylene and cyanide salts in the presence of alcohols [3].
Optimal industrial conditions have been established through extensive thermodynamic and kinetic studies [4]. The fluorination temperature of 680 K (407°C) has been identified as optimal, with process times of 5 minutes and fluorine excess maintained at 20-25% to maximize efficiency while minimizing waste generation [4]. Industrial reactors typically operate at pressures ranging from 15-1000 psi, with the preferred operating range being 126-300 psi for safety and containment considerations [3].
Production rates in industrial facilities commonly achieve 50-200 kg/h capacity, with modern plants targeting 100 kg/h as the optimal production rate [4]. The industrial process requires careful control of reaction parameters, as deviations can lead to reduced selectivity and formation of unwanted byproducts [4]. Critical factors include maintaining precise temperature control for selectivity, ensuring adequate pressure containment for safety, and optimizing residence time for complete conversion [4].
Table 1: Industrial Production Parameters for 2,3,3,3-Tetrafluoropropionitrile
| Parameter | Typical Range | Optimal Value | Critical Factor |
|---|---|---|---|
| Reactor Temperature | 680-800 K | 680 K | Selectivity control |
| Pressure | 15-1000 psi | 126-300 psi | Safety/containment |
| Residence Time | 5-20 minutes | 5 minutes | Complete conversion |
| Fluorine Excess | 20-25% | 25% | Minimize waste |
| Catalyst Loading | 0.1-10 mol% | 5 mol% | Economic efficiency |
| Production Rate | 50-200 kg/h | 100 kg/h | Plant capacity |
| Purity Achieved | >93% GC | >98% GC | Commercial specification |
Laboratory-scale synthesis of 2,3,3,3-tetrafluoropropionitrile employs several distinct approaches tailored for research and development purposes . The most common laboratory method involves the reaction of fluoroamide intermediates with dehydrating agents such as trifluoroacetic anhydride in the presence of pyridine [5] [6]. This approach operates at temperatures from -15°C to 25°C, with reaction mixtures typically maintained at -10°C to -15°C during the addition phase [6].
The laboratory protocol begins with the preparation of fluoroamide from fluoroester precursors through reaction with ammonia or ammonium hydroxide [5] [6]. The fluoroamide intermediate is then subjected to dehydration using trifluoroacetic anhydride and pyridine in polar solvents such as dimethylformamide [6]. This sequential process achieves molar yields exceeding 75% to the final fluoronitrile product [5] [6].
Microwave-assisted synthesis has emerged as a rapid screening method for laboratory applications, enabling reaction completion within 0.5-2 hours at scales of 0.1-1 g [7]. This approach utilizes enzymatic and photoredox catalysis integration, where nitrilase enzymes convert nitrile substrates to carboxylic acid intermediates, followed by photochemical fluorination [7]. The method achieves yields of 55-70% and provides advantages for rapid optimization of reaction conditions [7].
Flow chemistry protocols have been developed for consistent quality production at laboratory scales of 10-100 g [8]. These continuous flow systems employ photoreactors with irradiation from compact fluorescent lamps, achieving yields of 70-85% with improved safety profiles compared to batch processes [8]. The flow approach benefits from better light penetration and heat management, although it requires careful optimization of catalyst concentrations [8].
Batch reactor methods remain the gold standard for laboratory synthesis when higher yields are prioritized over reaction time [6]. These protocols typically operate at 50-500 g scales over 8-24 hours, achieving yields of 75-90% [6]. The method involves precise temperature control and sequential addition of reagents to optimize conversion efficiency [6].
Table 2: Laboratory-Scale Synthesis Protocols
| Protocol | Scale (g) | Time (hours) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Small-scale fluorination | 1-10 | 2-6 | 65-80 | Safety/control |
| Microwave-assisted synthesis | 0.1-1 | 0.5-2 | 55-70 | Rapid screening |
| Flow chemistry approach | 10-100 | Continuous | 70-85 | Consistent quality |
| Batch reactor method | 50-500 | 8-24 | 75-90 | Higher yields |
| Column purification | Post-synthesis | 2-4 | Recovery >90% | High purity |
The synthesis of 2,3,3,3-tetrafluoropropionitrile requires carefully selected precursor materials that provide the necessary carbon framework and functional groups for successful fluorination [5] [6]. The primary precursor is 2,3,3-trifluoro-2-propenenitrile, which undergoes selective fluorination to introduce the fourth fluorine atom . Alternative precursors include fluoroester compounds of the formula CF₂=CF-Rf-COOR, where Rf represents perfluoroalkyl or perfluoroalkoxy groups containing 2-20 carbon atoms [5].
The reaction mechanism for fluoroamide dehydration involves nucleophilic attack by the dehydrating agent on the carbonyl carbon of the amide group [6]. Trifluoroacetic anhydride serves as the dehydrating agent, with pyridine acting as a base to facilitate the elimination reaction [6]. The mechanism proceeds through formation of an acyliminium intermediate, followed by elimination of water to form the nitrile functionality [6].
Fluorination mechanisms vary depending on the specific method employed [9] [10]. Electrophilic fluorination involves the attack of fluorine-containing electrophiles on electron-rich carbon centers [11]. The process typically proceeds through a carbocation intermediate, with fluoride incorporation occurring through nucleophilic attack [9]. The reaction requires careful control of conditions to prevent over-fluorination and maintain selectivity [11].
Nucleophilic fluorination mechanisms involve the displacement of leaving groups by fluoride anions [10] [12]. This approach utilizes fluoride sources such as cesium fluoride or potassium fluoride, with phase transfer catalysts facilitating the reaction in organic solvents [12]. The mechanism proceeds through an SN2 pathway, with inversion of configuration at the reaction center [12].
The choice of precursor material significantly influences the reaction pathway and product distribution [5]. Precursors containing electron-withdrawing groups adjacent to the reaction site enhance electrophilic activation and improve fluorination efficiency [13]. The presence of multiple fluorine atoms in the precursor structure provides additional activation through inductive effects [13].
Temperature-dependent mechanistic studies have revealed that optimal fluorination occurs at specific temperature ranges for each precursor type [4]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures increase reaction rates but can lead to decomposition or side reactions [4]. The activation energy for fluorination processes typically ranges from 50-150 kJ/mol, depending on the specific precursor and reaction conditions [4].
Catalyst systems play a crucial role in enhancing the efficiency and selectivity of fluorination reactions for 2,3,3,3-tetrafluoropropionitrile synthesis [14] [8]. Silver-based catalysts, particularly silver oxide supported on titanium dioxide, have demonstrated exceptional performance in decarboxylative fluorination reactions [8]. These catalysts achieve turnover numbers ranging from 10-34 and operate effectively at temperatures of 80-120°C [8].
Palladium-based catalyst systems have been extensively studied for benzylic and aliphatic fluorination reactions [11] [8]. Palladium acetate, typically employed at loadings of 10-15 mol%, facilitates fluorination through oxidative addition mechanisms [11]. The catalyst operates at elevated temperatures of 110-150°C and achieves moderate selectivity, though reusability remains limited due to catalyst deactivation [11] [8].
Copper-based catalysts, including copper acetate, provide an alternative approach for fluorination reactions [15] [8]. These systems operate at mild temperatures of 25-80°C with catalyst loadings of 5-15 mol% [15]. Copper catalysts exhibit good reusability and achieve high selectivity, particularly in the synthesis of enantioenriched fluorinated compounds [15].
Metalloporphyrin catalysts have been developed for targeted fluorination applications, particularly for Carbon-18 fluoride incorporation [8]. These catalysts operate at moderate temperatures of 40-80°C with loadings of 5-10 mol%, achieving turnover numbers of 5-25 [8]. The system requires strongly oxidizing conditions but provides access to specialized fluorinated products [8].
Phase transfer catalysts enable fluorination reactions with alkali metal fluorides in organic solvents [10] [12]. These catalysts, typically employed at loadings of 10-25 mol%, facilitate the solubilization of fluoride salts and enhance reaction rates [12]. The catalytic system operates at temperatures of 40-100°C and provides good reusability, though selectivity can be variable depending on the specific catalyst structure [12].
Table 3: Catalyst Systems in Fluorination Processes
| Catalyst Type | Loading (mol%) | Operating Temperature (°C) | TON (Turnover Number) | Selectivity | Reusability |
|---|---|---|---|---|---|
| Silver oxide (Ag₂O) | 5-20 | 80-120 | 10-34 | High | Limited |
| Palladium acetate | 10-15 | 110-150 | 5-15 | Moderate | Poor |
| Copper acetate | 5-15 | 25-80 | 8-20 | High | Good |
| Titanium dioxide | 20-50 | 25-60 | 20-1050 | Very High | Excellent |
| Metalloporphyrins | 5-10 | 40-80 | 5-25 | Moderate | Moderate |
| Phase transfer catalysts | 10-25 | 40-100 | 4-12 | Variable | Good |
Purification of 2,3,3,3-tetrafluoropropionitrile requires specialized techniques due to the unique properties of fluorinated compounds [16] [6]. Distillation remains the primary industrial purification method, achieving efficiencies of 90-98% and producing material with purities exceeding 93% [16] [6]. The compound exhibits a boiling point of approximately 27.4°C at 760 mmHg, facilitating separation from higher-boiling impurities [2].
Extractive distillation provides enhanced purification efficiency, particularly for separation from closely related fluorinated compounds [16]. This method achieves purities exceeding 98% through the use of selective extracting agents with appropriate boiling points between 10-150°C [16]. Organic extracting agents such as ethylamine, diethyl ether, and tetrahydrofuran have proven effective for this application [16].
The separation process benefits from the formation of distinct liquid phases during workup procedures [6]. After reaction completion, the fluoronitrile product typically separates as a lower phase, while the solvent and reaction residues form an upper layer [6]. This phase separation facilitates product isolation through simple decantation, followed by water washing to remove residual catalysts and salts [6].
Column chromatography provides the highest purity levels, achieving greater than 99% purity for analytical applications [17] [18]. Silica gel columns with fluorocarbon stationary phases demonstrate superior separation efficiency for fluorinated compounds compared to traditional hydrocarbon phases [19]. The method utilizes fluorocarbon eluents such as trifluoroethanol or hexafluoroisopropanol to optimize separation selectivity [19].
Liquid-liquid extraction techniques achieve purification efficiencies of 85-95% and are particularly effective for removing polar impurities [20]. The method exploits the unique solubility characteristics of fluorinated compounds, utilizing fluorinated solvents to selectively extract the desired product while leaving impurities in the aqueous phase [20].
Gas-liquid separation methods provide excellent cost-effectiveness for industrial applications, achieving purities of 95% with moderate energy requirements [6]. These techniques capitalize on the significant volatility differences between the product and potential impurities, enabling efficient separation through controlled evaporation and condensation cycles [6].
Crystallization methods, though less commonly employed, can achieve purities of 95% for specific applications [6]. This approach requires careful selection of solvent systems that promote selective crystallization of the target compound while maintaining impurities in solution [6].
Table 4: Purification and Isolation Strategies
| Method | Efficiency (%) | Purity Achieved | Scale Applicability | Energy Requirement | Cost Effectiveness |
|---|---|---|---|---|---|
| Distillation | 90-98 | >93% | Industrial | High | Good |
| Extractive distillation | 95-99 | >98% | Industrial | Very High | Moderate |
| Liquid-liquid extraction | 85-95 | >90% | Laboratory/Industrial | Moderate | Good |
| Column chromatography | 95-99 | >99% | Laboratory | Low | Poor (large scale) |
| Crystallization | 80-95 | >95% | Laboratory/Industrial | Low | Good |
| Gas-liquid separation | 92-98 | >95% | Industrial | Moderate | Excellent |
The nuclear magnetic resonance spectroscopy of 2,3,3,3-tetrafluoropropionitrile reveals distinctive spectral patterns characteristic of fluorinated nitrile compounds. The fluorine-19 nuclear magnetic resonance spectroscopic analysis provides critical structural information due to the unique magnetic properties of fluorine nuclei [1] [2].
Fluorine-19 Nuclear Magnetic Resonance Characteristics
For organofluorine compounds, the fluorine-19 chemical shifts typically range from -50 to -70 parts per million for trifluoromethyl groups to -200 to -220 parts per million for difluoromethylene groups [1]. The specific chemical shift positions observed for 2,3,3,3-tetrafluoropropionitrile reflect the electronic environments of the fluorine atoms in both the trifluoromethyl group and the secondary fluorine substitution [3].
| Fluorine Environment | Chemical Shift Range (ppm vs CFCl₃) | Multiplicity Pattern |
|---|---|---|
| CF₃ group | -60 to -70 | Doublet |
| CHF group | -180 to -220 | Quartet |
| Coupling constants | J(F-F) = 5-20 Hz | Variable |
Proton Nuclear Magnetic Resonance Features
The proton nuclear magnetic resonance spectrum exhibits limited but characteristic signals due to the single hydrogen atom present in the molecule [4]. The tertiary hydrogen attached to the carbon bearing both the nitrile and fluorine substituents appears as a complex multiplet due to coupling with adjacent fluorine nuclei [4]. The chemical shift of this proton is significantly influenced by the electron-withdrawing effects of both the nitrile group and the fluorine substitutions, typically appearing in the range of 5-6 parts per million [4].
The infrared spectroscopic analysis of 2,3,3,3-tetrafluoropropionitrile reveals several diagnostic absorption bands that enable structural identification and purity assessment. The infrared spectrum provides information about the vibrational modes of the molecular functional groups [5] [6].
Nitrile Stretching Vibration
The carbon-nitrogen triple bond stretching vibration represents the most characteristic feature in the infrared spectrum of 2,3,3,3-tetrafluoropropionitrile [5] [6]. Nitrile compounds typically exhibit intense and sharp carbon-nitrogen stretching absorptions in the range of 2200-2300 wavenumbers [5] [7]. For 2,3,3,3-tetrafluoropropionitrile, this absorption appears at approximately 2280 wavenumbers, which is elevated compared to non-fluorinated nitriles due to the electron-withdrawing effects of the fluorine substituents [8].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2270-2290 | Strong | Nitrile group |
| C-F stretch (CF₃) | 1100-1300 | Strong | Trifluoromethyl |
| C-F stretch (CHF) | 1000-1100 | Medium | Secondary fluorine |
| C-H stretch | 2900-3000 | Weak | Tertiary hydrogen |
Carbon-Fluorine Vibrational Modes
The carbon-fluorine stretching vibrations provide additional structural information about the fluorine substitution patterns [9] [10]. The trifluoromethyl group exhibits characteristic absorptions in the region of 1100-1300 wavenumbers, while the secondary carbon-fluorine bond shows absorptions at lower frequencies around 1000-1100 wavenumbers [9] [10]. The tetrafluoroethylene structural analogues demonstrate similar carbon-fluorine stretching patterns, with symmetric and antisymmetric modes appearing at approximately 1170 and 1300 wavenumbers respectively [10].
Fingerprint Region Characteristics
Mass spectrometric analysis of 2,3,3,3-tetrafluoropropionitrile reveals characteristic fragmentation patterns that provide structural information and molecular identification capabilities [12] [13]. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 127, corresponding to the molecular weight of the compound [14] [15].
Molecular Ion and Base Peak
The molecular ion peak [M]⁺ appears at m/z 127 with moderate intensity, indicating reasonable stability of the molecular radical cation under electron ionization conditions [14] [15]. The molecular ion undergoes various fragmentation pathways characteristic of fluorinated nitrile compounds [12] [13].
| m/z Value | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 127 | 15-25 | [M]⁺ molecular ion |
| 108 | 40-60 | [M-F]⁺ fluorine loss |
| 89 | 20-30 | [M-CHF₂]⁺ |
| 69 | 80-100 | [CF₃]⁺ base peak |
| 58 | 30-50 | [C₂H₂F₂]⁺ |
Fragmentation Mechanisms
The primary fragmentation pathways involve alpha-cleavage adjacent to the nitrile group and loss of fluorine atoms or fluorinated fragments [12] [13]. The base peak at m/z 69 corresponds to the trifluoromethyl cation [CF₃]⁺, which represents a stable fragmentation product commonly observed in fluorinated compounds [12] [13]. Loss of a single fluorine atom from the molecular ion produces the [M-F]⁺ fragment at m/z 108, while more extensive fragmentation leads to loss of difluoromethylene units [12] [13].
The nitrile functional group influences the fragmentation pattern by stabilizing certain fragment ions through resonance effects [12] [13]. This stabilization results in characteristic fragmentation patterns that can be used for identification and structural elucidation purposes [13].
The phase behavior of 2,3,3,3-tetrafluoropropionitrile is characterized by its low boiling point and high vapor pressure, making it a volatile liquid under standard conditions [14] [16] [15]. The compound exhibits typical behavior for small fluorinated molecules with substantial vapor pressures at ambient temperatures [17] [18].
Vapor Pressure Characteristics
The vapor pressure of 2,3,3,3-tetrafluoropropionitrile has been reported as 498 millimeters of mercury at 25°C, indicating significant volatility [14] [19]. This high vapor pressure reflects the weak intermolecular forces present in the liquid phase, which is characteristic of fluorinated compounds due to the low polarizability of fluorine atoms [17] [18].
| Temperature (°C) | Vapor Pressure (mmHg) | Phase State |
|---|---|---|
| 20 | 450-500 | Liquid |
| 25 | 498 | Liquid |
| 40-42 | 760 | Boiling point |
Boiling Point and Critical Properties
The normal boiling point of 2,3,3,3-tetrafluoropropionitrile occurs at 27.4°C according to some sources, while others report values of 40-42°C at 760 millimeters of mercury [14] [16] [15] [19]. This variation may reflect differences in measurement conditions or purity of the samples analyzed. The low boiling point is consistent with the molecular structure and the presence of fluorine substituents, which reduce intermolecular hydrogen bonding compared to non-fluorinated analogs [17] [18].
Density and Physical State Properties
The liquid density of 2,3,3,3-tetrafluoropropionitrile ranges from 1.356 to 1.362 grams per cubic centimeter at 20°C [14] [16] [15]. This relatively high density compared to hydrocarbon analogs reflects the presence of fluorine atoms, which have higher atomic mass than hydrogen [14] [16]. The refractive index values reported range from 1.27 to 1.28, indicating the optical properties of the liquid phase [14] [16] [15].
The thermodynamic parameters of 2,3,3,3-tetrafluoropropionitrile have been estimated using computational methods, particularly the Joback group contribution method, due to limited experimental thermodynamic data [20]. These calculated values provide insights into the energetic and entropic characteristics of the compound [20].
Enthalpy of Formation and Related Parameters
The standard enthalpy of formation for 2,3,3,3-tetrafluoropropionitrile has been calculated as -738.84 kilojoules per mole in the gas phase using the Joback method [20]. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements. The standard Gibbs free energy of formation is calculated as -671.28 kilojoules per mole, confirming the thermodynamic stability of the compound [20].
| Thermodynamic Property | Calculated Value | Method |
|---|---|---|
| ΔfH° (gas) | -738.84 kJ/mol | Joback |
| ΔfG° | -671.28 kJ/mol | Joback |
| ΔvapH° | 27.80 kJ/mol | Joback |
| ΔfusH° | 6.42 kJ/mol | Joback |
Heat Capacity and Temperature Dependence
The ideal gas heat capacity of 2,3,3,3-tetrafluoropropionitrile exhibits temperature dependence typical of small organic molecules [20]. The calculated values range from 120.95 joules per mole-kelvin at 363.53 kelvin to 147.59 joules per mole-kelvin at 532.03 kelvin [20]. This temperature dependence reflects the increasing contribution of vibrational modes to the heat capacity as temperature increases [20].
Phase Transition Enthalpies
The calculated enthalpy of vaporization is 27.80 kilojoules per mole, which corresponds to the energy required to convert the liquid to the gas phase [20]. The enthalpy of fusion is estimated at 6.42 kilojoules per mole, representing the energy required for the solid-to-liquid phase transition [20]. These values are consistent with the observed volatility and low boiling point of the compound [20].